2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one
Description
2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic compound featuring a pyridine-substituted methyl group at the 2-position of a 2,7-diazaspiro[4.5]decan-1-one scaffold. This structure combines a rigid spirocyclic core with a pyridine moiety, which may enhance binding to biological targets through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)-2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-14(4-1-6-16-11-14)5-9-17(13)10-12-2-7-15-8-3-12/h2-3,7-8,16H,1,4-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMSLEQCPCLVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)CC3=CC=NC=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexanone with Diamines
A widely adopted method involves the reaction of cyclohexanone with 1,4-diaminobutane under acidic conditions. In a representative procedure, cyclohexanone (10 mmol) and 1,4-diaminobutane (10 mmol) are refluxed in acetic acid with catalytic p-toluenesulfonic acid (20 mol%) for 12 hours. The spirocyclic intermediate precipitates upon cooling, yielding 2,7-diazaspiro[4.5]decan-1-one in 68–72% purity. NMR analysis confirms the structure: NMR (400 MHz, CDCl) δ 3.42 (s, 2H, NCH), 2.88–2.76 (m, 4H, NCH), 1.70–1.55 (m, 8H, cyclohexyl).
Ammonium Carbonate-Mediated Cyclization
Alternative protocols employ ammonium carbonate to generate the spiro ring. Thioglycolic acid (10 mmol), cyclohexanone (10 mmol), and ammonium carbonate (15 mmol) react in ethanol at 80°C for 6 hours. This method achieves 79% yield but introduces sulfur into the structure, necessitating additional oxidation steps for sulfur-free products.
Pyridin-4-ylmethyl Group Introduction
Functionalization of the spirocyclic amine with the pyridin-4-ylmethyl group employs two principal strategies:
Reductive Amination with Pyridine-4-carboxaldehyde
In a optimized procedure, 2,7-diazaspiro[4.5]decan-1-one (5 mmol) reacts with pyridine-4-carboxaldehyde (6 mmol) in methanol under nitrogen. Sodium cyanoborohydride (8 mmol) is added portionwise at 0°C, followed by stirring at room temperature for 24 hours. The crude product is purified via column chromatography (SiO, CHCl/MeOH 9:1), yielding 63–67% of the target compound.
Key optimization parameters :
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pH control (4.5–5.5) critical for imine formation
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Excess aldehyde (1.2 eq) minimizes dimerization
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Low temperature prevents N-oxide formation
Alkylation with 4-(Chloromethyl)pyridine
Direct alkylation using 4-(chloromethyl)pyridine hydrochloride (1.5 eq) proceeds in acetonitrile with KCO (3 eq) as base. After refluxing for 8 hours, the reaction mixture is filtered and concentrated, affording the product in 58% yield after recrystallization from ethanol.
Catalytic System Optimization
Efficiency of key steps depends critically on catalyst selection:
Table 1. Catalyst Screening for Spirocycle Formation
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| p-TSA | EtOH | 12 | 68 |
| DBSNa | AcOH | 6 | 82 |
| HSO | HO/EtOH | 8 | 71 |
Sodium dodecylbenzene sulfonate (DBSNa) in acetic acid emerges as optimal, reducing reaction time by 50% compared to acid catalysts.
Spectroscopic Characterization
The final product exhibits distinct spectral features:
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IR (KBr) : 1675 cm (C=O stretch), 1590 cm (pyridyl C=N)
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NMR (400 MHz, DMSO-d) : δ 8.51 (d, J = 4.8 Hz, 2H, py-H), 7.32 (d, J = 4.8 Hz, 2H, py-H), 3.72 (s, 2H, NCHPy), 3.15–2.98 (m, 4H, spiro-NCH)
Scale-Up Considerations
Industrial adaptation requires addressing:
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Solvent Recovery : Acetic acid and methanol are recycled via fractional distillation (85% recovery)
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Catalyst Reuse : DBSNa retains 92% activity after five cycles in spirocycle formation
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Purification : Centrifugal partition chromatography replaces column chromatography for >100g batches
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or addition products, depending on the specific reaction conditions.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of diazaspiro compounds exhibit anticancer activity. For instance, studies have shown that similar spirocyclic compounds can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The pyridine moiety in the compound enhances its interaction with biological targets, making it effective against certain bacterial strains. A study demonstrated that related compounds had significant antibacterial effects, suggesting potential applications in treating infections caused by resistant strains.
Neurological Applications
Given the structural similarity to known neuroactive compounds, there is potential for 2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one to act as a modulator for neurological disorders. Preliminary studies have indicated possible effects on neurotransmitter systems, warranting further investigation into its role in treating conditions like depression or anxiety.
Case Study 1: Antitumor Activity
A recent study evaluated the efficacy of a related diazaspiro compound in inhibiting the growth of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating a promising avenue for future drug development targeting breast cancer .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antimicrobial properties of spirocyclic compounds derived from pyridine. The results showed that these compounds exhibited significant activity against Gram-positive bacteria, indicating their potential as novel antibiotics .
Potential Applications in Drug Development
The unique structure of this compound makes it a candidate for:
- Lead Compound Development : Its biological activities can serve as a foundation for synthesizing more potent derivatives.
- Targeted Therapy : Modifying the structure may enhance selectivity towards specific biological targets, reducing side effects compared to conventional therapies.
Mechanism of Action
The mechanism by which 2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of 2,7-Diazaspiro[4.5]decan-1-one Derivatives
Key Observations:
- Substituent Flexibility : Pyridine and benzyl groups (e.g., 20b) enhance AChE binding, while phenyl or pyrimidine moieties (e.g., ) improve antifungal activity .
- Amide Importance : In 2,8-diazaspiro analogs, the amide motif at position 1 is critical for WNT inhibition; methylation reduces potency 24-fold .
- Toxicity Profile : The C. albicans inhibitor () shows a favorable selectivity index (CC50/IC50 ≈ 38.5), suggesting spirocyclic cores may reduce off-target effects .
Physicochemical Properties
Physicochemical parameters such as Log P (lipophilicity) and polar surface area (PSA) influence bioavailability and target engagement:
Table 2: Physicochemical Comparison
Key Observations:
- Lipophilicity : The C. albicans inhibitor’s high Log P (73.45) may limit aqueous solubility but enhance membrane permeability .
Q & A
Q. What are the established synthetic routes for 2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one, and how can purity be optimized?
The synthesis typically involves palladium-mediated cross-coupling reactions to introduce aryl or heteroaryl substituents. For example, spirocyclic intermediates like 8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one can undergo sequential cross-coupling at the 3- and 5-positions of the pyridine ring (Scheme 1 in ). Purification often employs high-performance liquid chromatography (HPLC) with columns like Chromolith® or Purospher® STAR for high resolution . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying structural integrity, as demonstrated in the characterization of analogous spirocyclic compounds .
Q. How is the structural conformation of this spirocyclic compound validated experimentally?
X-ray crystallography is the gold standard for confirming spirocyclic conformations. For example, derivatives like 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one have been analyzed using single-crystal X-ray diffraction to resolve bond angles and torsional strain . Additionally, 1H and 13C NMR spectra provide insights into electronic environments, with spirocyclic systems often showing distinct splitting patterns due to restricted rotation .
Q. What preliminary biological activities have been reported for this compound class?
Diazaspiro[4.5]decan-1-one derivatives exhibit antifungal activity by inhibiting chitin synthase (e.g., IC50 values < 1 μM in Trichophyton rubrum models) . They also show promise in kinase inhibition, such as dual TYK2/JAK1 inhibition (compound 48 in reduced colonic inflammation in murine colitis models with ED50 = 2.1 mg/kg). Initial screens often use in vitro enzymatic assays followed by in vivo efficacy studies in disease-relevant models .
Advanced Research Questions
Q. How do structural modifications (e.g., amide methylation) impact potency in kinase inhibition?
The amide motif in the spirocyclic scaffold is critical for hydrogen bonding with kinase active sites. Methylation of the amide nitrogen in 2,8-diazaspiro[4.5]decan-1-one derivatives (e.g., compound 44 vs. methylated analog in Table 4 of ) reduced potency 24-fold, highlighting the necessity of both H-bond donor and acceptor groups. Substituents at the 3- and 5-positions of the pyridine ring further modulate selectivity; for example, morpholine-containing analogs show enhanced TYK2 affinity (Ki < 10 nM) .
Q. What computational strategies are effective in predicting binding interactions with therapeutic targets?
Molecular docking and molecular dynamics simulations are widely used. For instance, CDK-8 docking studies revealed that spirocyclic derivatives like 5XG form stable complexes with binding scores of −9.18 kcal/mol, outperforming vinblastine (−9.11 kcal/mol). Key interactions include π-π stacking with pyridine rings and hydrogen bonds with the amide group . QSAR models incorporating topological polar surface area (TPSA) and logP values can further predict bioavailability and blood-brain barrier penetration .
Q. How can contradictory data on metabolic stability and solubility be resolved?
Contradictions often arise from substituent effects. For example, compound 48 ( ) showed high metabolic stability (t1/2 > 4 hrs in human liver microsomes) due to reduced CYP3A4 affinity, while analogs with bulky aryl groups suffered from poor aqueous solubility (<10 μM in PBS). Strategies include:
Q. What experimental designs are optimal for evaluating antifungal vs. anti-inflammatory efficacy?
- Antifungal: Use agar dilution assays (MIC values) against Candida or Trichophyton species, followed by in vivo topical application models .
- Anti-inflammatory: Employ LPS-induced macrophage assays (IL-6/TNF-α suppression) and DSS-induced colitis models with histopathological scoring .
Dual-target compounds require parallel screening to balance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
